

Application of Allyl Esters in Flavor Chemistry: A Focus on Allyl Octanoate

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Compound of Interest

Compound Name: *Allyl oct-2-enoate*

Cat. No.: *B15176338*

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Introduction

While the specific compound "**Allyl oct-2-enoate**" is not commonly documented in flavor chemistry literature, this report focuses on the closely related and industrially significant allyl esters, primarily Allyl Octanoate and Allyl Hexanoate (also known as Allyl Caproate). These compounds are pivotal in the creation of fruit-forward flavor profiles, particularly in conveying pineapple and other tropical notes. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and flavor chemistry, summarizing the synthesis, sensory properties, and analytical determination of these esters.

Sensory Profile and Applications

Allyl octanoate is characterized by its potent, sweet, fruity, and waxy aroma, with distinct notes of pineapple and a green, tropical nuance.^{[1][2]} Its flavor profile is described as fatty, fruity, and reminiscent of pineapple and other tropical fruits.^[2] Due to these characteristics, it is a valuable component in the formulation of a wide range of food and beverage products.

Table 1: Applications of Allyl Octanoate in the Flavor Industry

Product Category	Application
Beverages (Non-alcoholic)	Enhances exotic and tropical fruit flavors. [1]
Confectionery and Chewing Gums	Provides apricot-like and tropical tastes. [1]
Baked Goods	Imparts a fruity and sweet aromatic profile. [1]
Fruit Ices and Frozen Dairy	Contributes to pineapple and other fruity notes.
Jams and Jellies	Boosts the overall fruit flavor perception.

Physicochemical and Regulatory Data

Allyl esters used in the flavor industry are required to meet high purity standards. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group Acceptable Daily Intake (ADI) for certain allyl esters, highlighting the importance of regulatory compliance in their use.[\[3\]](#)

Table 2: Physicochemical and Regulatory Information for Allyl Octanoate

Property	Value	Reference
Chemical Name	prop-2-enyl octanoate	[2]
CAS Number	4230-97-1	[2]
Molecular Formula	C11H20O2	[4]
Molecular Weight	184.28 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[1]
Odor Description	Waxy, fruity, green, tropical, pineapple, metallic, soapy	[2]
Taste Description	Fatty, fruity, green, earthy, tropical, watercress, greasy	[2]
Specific Gravity	0.872 - 0.880 @ 25°C	[2]
Refractive Index	1.432 - 1.434 @ 20°C	[2]
Flash Point	174.00 °F (78.89 °C)	[2]
FEMA Number	2037	[2]
JECFA Number	3	[5]

Experimental Protocols

Protocol 1: Synthesis of Allyl Octanoate via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of allyl octanoate.

Materials:

- Octanoic acid
- Allyl alcohol
- Sulfuric acid (concentrated, as catalyst)

- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Distillation apparatus
- Separatory funnel
- Heating mantle
- Magnetic stirrer and stir bar

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of octanoic acid and allyl alcohol.
- Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture while stirring.
- Heat the mixture to reflux using a heating mantle and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until no more gas evolves.
- Wash the organic layer with distilled water to remove any remaining salts.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Purify the crude allyl octanoate by fractional distillation under reduced pressure to obtain the pure ester.

Safety Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Allyl alcohol is toxic and flammable; handle with care.^[6]

Protocol 2: Sensory Evaluation of Allyl Octanoate in a Beverage Matrix

This protocol outlines a method for the sensory analysis of allyl octanoate in a model beverage system.

Materials:

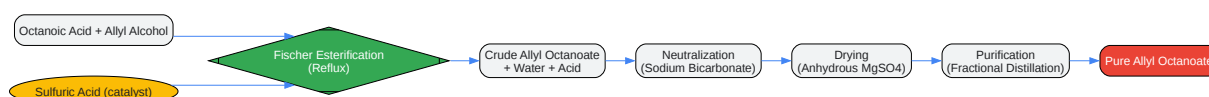
- Allyl octanoate solution (e.g., 0.1% in propylene glycol)
- Sugar-water solution (10% sucrose) as the beverage base
- Trained sensory panel (8-12 members)
- Glass tasting cups with lids
- Data collection software or ballots

Procedure:

- Prepare a series of dilutions of the allyl octanoate stock solution in the beverage base to achieve different concentrations (e.g., 1, 5, 10, 20 ppm).
- Present the samples to the sensory panel in a randomized and blind manner. A control sample (beverage base only) should be included.
- Instruct the panelists to evaluate the samples for key sensory attributes such as pineapple aroma, fruity flavor, sweetness, and any off-notes.

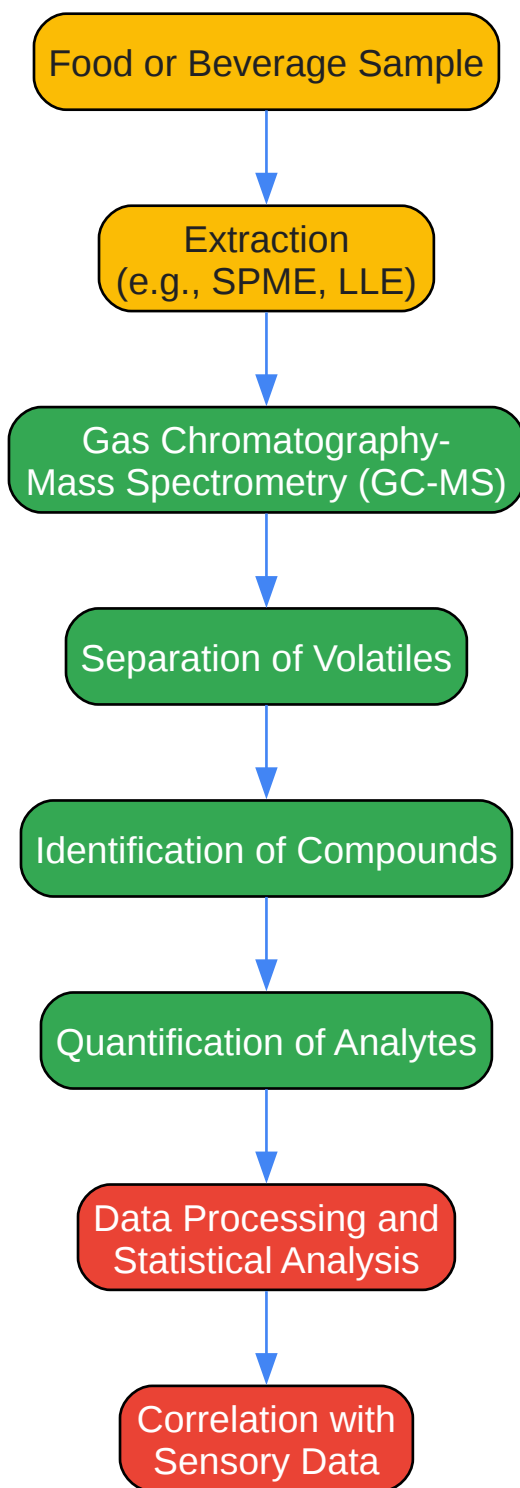
- Use a labeled magnitude scale (LMS) or a 9-point hedonic scale for panelists to rate the intensity of each attribute.
- Collect and analyze the data statistically to determine the sensory profile of allyl octanoate at different concentrations and to identify the optimal usage level for the desired flavor impact.

Diagrams



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Caption: Synthesis workflow for Allyl Octanoate.



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